Cyclohex-3-en-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

This cyclohexenyl-piperidinyl methanone fragment is a privileged Eg5 kinesin spindle protein inhibitor scaffold, as referenced in JP2011032196A. Its uncondensed bicyclic architecture and 4-(pyridin-2-yloxy)piperidine pharmacophore offer a unique, non-planar topology (Fsp³ ~0.47) that is sensitive to minor substituent changes. Choose this 95% pure compound for unbiased SAR exploration, CNS-oriented fragment-based screening, and late-stage functionalization at the cyclohexene or pyridine vectors.

Molecular Formula C17H22N2O2
Molecular Weight 286.375
CAS No. 1428364-16-2
Cat. No. B2923045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-3-en-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
CAS1428364-16-2
Molecular FormulaC17H22N2O2
Molecular Weight286.375
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3
InChIInChI=1S/C17H22N2O2/c20-17(14-6-2-1-3-7-14)19-12-9-15(10-13-19)21-16-8-4-5-11-18-16/h1-2,4-5,8,11,14-15H,3,6-7,9-10,12-13H2
InChIKeyKAWHLVLTVJYAPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclohex-3-en-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone (CAS 1428364-16-2): Procurement-Relevant Structural and Pharmacophoric Profile


Cyclohex-3-en-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone (CAS 1428364-16-2) is a synthetic small molecule with the molecular formula C₁₇H₂₂N₂O₂ and a molecular weight of 286.375 g/mol . The compound belongs to the class of cyclohexenyl-piperidinyl methanones and incorporates a 4-(pyridin-2-yloxy)piperidine pharmacophore linked via a carbonyl bridge to a cyclohex-3-ene ring . This chemotype appears in proprietary screening collections and has been referenced in patent literature describing Eg5 (kinesin spindle protein) inhibitors that feature uncondensed bicyclic frameworks comprising cyclohexenyl and piperidino substituents . The compound is commercially available from multiple suppliers at typical research-grade purity of 95% .

Why Cyclohex-3-en-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone Cannot Be Replaced by Generic In-Class Analogs Without Experimental Validation


The cyclohex-3-enyl carbonyl-4-(pyridin-2-yloxy)piperidine scaffold occupies a precise structural niche that is highly sensitive to even minor substituent alterations . Replacing the pyridin-2-yloxy moiety with alternative heteroaryl ethers (e.g., 6-methylpyridin-2-yloxy, 3-bromopyridin-2-yloxy, or benzimidazolyl) alters hydrogen-bond acceptor topology, logP, and steric complementarity to biological targets . Similarly, substituting the cyclohex-3-ene ring with an aromatic acyl group (e.g., pyridin-2-yl, m-tolyl, or isoxazol-5-yl) abolishes the non-planar, partially unsaturated ring character that distinguishes this compound from fully aromatic or fully saturated analogs . Across the broader cyclohexenyl-piperidine methanone family, even a single methyl group addition has been reported to shift insecticidal activity profiles, demonstrating that small structural perturbations can abrogate or qualitatively change biological readout . Consequently, generic substitution among in-class compounds without matched-pair experimental data carries unacceptable scientific risk for target-based screening, SAR campaigns, and chemical probe qualification.

Quantitative Differentiation Evidence for Cyclohex-3-en-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone Versus Closest Structural Analogs


Hydrogen-Bond Acceptor Capacity and logP Differentiation vs. Unsubstituted Piperidine Baseline

The target compound's 4-(pyridin-2-yloxy) substituent introduces two hydrogen-bond acceptor sites (pyridine N and ether O) absent in the unsubstituted piperidine analog cyclohex-3-en-1-yl(piperidin-1-yl)methanone . This results in a computed SlogP of 2.81 (moderate lipophilicity) compared to an estimated 2.1–2.3 for the des-pyridyloxy analog, while adding only approximately 93 Da to the molecular weight . The pyridine nitrogen provides a pH-dependent protonation state (predicted pKa ≈ 3.5–4.0 for the pyridinium species), enabling differential solubility and protein-binding behavior across physiological vs. endosomal pH ranges .

Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

Steric and Electronic Differentiation from 6-Methylpyridin-2-yloxy Analog

The closest commercially catalogued analog, cyclohex-3-en-1-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone, differs from the target compound by a single methyl group at the pyridine 6-position . The 6-methyl substituent introduces steric hindrance adjacent to the pyridine nitrogen, restricting the conformational freedom of the pyridine ring and blocking potential metal-chelation or hydrogen-bond interactions involving the pyridine N . This single-atom difference (H → CH₃) increases calculated logP by approximately 0.3–0.4 units and adds 14 Da to the molecular weight . In analogous pyridin-2-yloxy piperidine series targeting kinases and GPCRs, 6-methyl substitution has been shown to reduce target affinity by up to 5- to 10-fold compared to the unsubstituted pyridine prototype .

Structure-Activity Relationship Lead Optimization Scaffold Hopping

Differentiation from 3-Bromopyridin-2-yloxy Analog: Heavy Atom Absence and Synthetic Tractability

The 3-bromo-substituted analog (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone introduces a heavy halogen that significantly alters both physicochemical properties and synthetic complexity . The bromine atom adds approximately 79 Da to the molecular weight, increases logP by an estimated 0.6–0.8 units, and enables halogen bonding (C–Br···X interactions) that are absent in the target compound . Furthermore, the 3-bromo intermediate requires an additional synthetic step (typically electrophilic bromination or use of pre-functionalized 3-bromopyridin-2-ol) compared to the target compound's straightforward etherification of pyridin-2-ol with 4-hydroxypiperidine . The target compound's lower molecular weight (286 vs. ~365 Da) is advantageous for fragment-based drug discovery applications where MW < 300 Da is a preferred starting point .

Medicinal Chemistry Halogen Bonding Synthetic Accessibility

Cyclohex-3-ene Ring vs. Aromatic Acyl Group: Conformational Flexibility and sp³ Character Differentiation

The target compound incorporates a cyclohex-3-ene ring attached to the carbonyl group, distinguishing it from analogs bearing aromatic acyl substituents such as pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone or (4-(pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone . The cyclohex-3-ene ring provides an sp³-hybridized carbon adjacent to the carbonyl (C1 of the cyclohexene), imparting conformational flexibility and a non-planar geometry that cannot be replicated by planar aryl rings . The fraction of sp³-hybridized carbons (Fsp³) for the target compound is approximately 0.47, compared to 0.29–0.35 for pyridyl or phenyl acyl analogs . Higher Fsp³ values have been correlated with improved clinical success rates and superior physicochemical property profiles in compound development cascades .

Conformational Analysis Drug Design Fraction sp³

Commercial Availability and Research-Grade Purity: Procurement Reliability vs. Non-Commercial Analogs

The target compound is stocked by multiple chemical suppliers at a standardized purity of 95%, indicating established and reproducible synthetic access . In contrast, several close structural analogs (e.g., the 3-bromo and 6-methyl variants) are listed in single-vendor catalogs without batch-certified purity data, requiring custom synthesis and introducing lead-time and reproducibility uncertainties . The 4-(pyridin-2-yloxy)piperidine intermediate (available as the N-Boc-protected building block, CAS 313490-35-6) is a well-precedented synthetic precursor with established routes, ensuring scalable resupply of the target compound .

Chemical Sourcing Procurement Quality Control

Optimal Research and Industrial Deployment Scenarios for Cyclohex-3-en-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone


Fragment-Based Drug Discovery (FBDD) Screening Library Enrichment

With a molecular weight of 286.375 (<300 Da), an Fsp³ of ~0.47, and four hydrogen-bond acceptor sites, the target compound meets established fragment library design criteria . Its unsubstituted pyridine nitrogen and conformational flexibility distinguish it from flatter, heavier analogs, making it a suitable fragment hit for targets where three-dimensional ligand complementarity is desirable. The compound can serve as a starting point for structure-guided elaboration, with vectors available at the cyclohexene ring (allylic oxidation, epoxidation, or hydrogenation) and the piperidine nitrogen (further functionalization) .

Eg5/KSP Inhibitor Scaffold-Hopping and Mitotic Kinesin Probe Development

Patent literature identifies cyclohexenyl-piperidine methanone frameworks as privileged scaffolds for Eg5 (kinesin spindle protein) inhibition . The target compound embodies the uncondensed bicyclic architecture described in JP2011032196A and represents a structurally conservative starting point for probe development. In contrast to methylated or halogenated analogs, the unsubstituted pyridine permits unbiased exploration of the pyridine ring vector through late-stage functionalization, while the cyclohex-3-ene ring offers a reactive handle for metabolic soft-spot introduction or covalent warhead attachment .

Physicochemical Property Benchmarking and Computational Model Calibration

The target compound's computed SlogP of 2.81 and logS of −3.37 position it in a moderate lipophilicity range suitable for CNS drug-like space assessment. Its well-defined structure and commercial availability at 95% purity make it a practical reference compound for calibrating computational logP/logD prediction models, validating chromatographic hydrophobicity indices (CHI), or benchmarking parallel artificial membrane permeability assay (PAMPA) measurements against structurally related analogs [REFS-1, REFS-2].

Kinase and GPCR Panel Screening Profiling

The 4-(pyridin-2-yloxy)piperidine motif has been associated with kinase inhibition (e.g., PI3K isoforms, JAK family) and sigma receptor binding in structurally related chemotypes . Deploying the target compound in broad-panel kinase or GPCR screening assays enables the identification of novel target–scaffold pairings. Its neutrality with respect to pre-installed substituents on the pyridine ring means that any observed selectivity profile can be directly attributed to the core scaffold rather than to ancillary substituent effects .

Quote Request

Request a Quote for Cyclohex-3-en-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.